1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one
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Overview
Description
1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one is an organic compound with the molecular formula C15H14O4. It is known for its unique structure, which includes both phenolic and ether functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one typically involves the reaction of 2,4-dihydroxy-6-methylacetophenone with phenol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential enzymes, leading to antimicrobial effects.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(2,4-Dihydroxy-6-methylphenyl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Lacks the phenoxy group, which may result in different biological activities.
2,4-Dihydroxyacetophenone: Similar structure but without the methyl and phenoxy groups, leading to different chemical reactivity and applications.
Phenoxyethanol: Contains the phenoxy group but lacks the dihydroxy and methyl groups, resulting in different uses and properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C15H14O4/c1-10-7-11(16)8-13(17)15(10)14(18)9-19-12-5-3-2-4-6-12/h2-8,16-17H,9H2,1H3 |
InChI Key |
RBSYHVABNKGETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)COC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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